6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Overview
Description
MAC13243 is a small molecule that has garnered significant interest due to its unique antibacterial properties. It is known to selectively inhibit the function of the bacterial lipoprotein targeting chaperone, LolA, which is crucial for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . This specificity makes MAC13243 a promising candidate for developing new antibacterial agents with minimal impact on the commensal gut microbiota .
Scientific Research Applications
MAC13243 has several scientific research applications, particularly in the field of antibacterial drug development. It has been shown to increase the permeability of the outer membrane of Gram-negative bacteria, making them more susceptible to large-scaffold antibiotics . This property is valuable for developing new antibacterial agents that can overcome the permeability barrier of Gram-negative bacteria . Additionally, MAC13243 has been studied for its impact on the gut microbiota, demonstrating selective antimicrobial activity with minimal disruption to beneficial bacteria .
Mechanism of Action
The mechanism of action of MAC13243 involves the inhibition of the bacterial lipoprotein targeting chaperone, LolA . By binding to LolA, MAC13243 disrupts the transport of lipoproteins to the outer membrane, compromising the integrity of the bacterial cell envelope . This disruption increases the permeability of the outer membrane, making the bacteria more susceptible to antibiotics .
Biochemical Analysis
Biochemical Properties
MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, MAC13243 disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .
Cellular Effects
The primary cellular effect of MAC13243 is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .
Molecular Mechanism
MAC13243 exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .
Temporal Effects in Laboratory Settings
The effects of MAC13243 have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of MAC13243 .
Metabolic Pathways
Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .
Transport and Distribution
MAC13243 is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .
Subcellular Localization
The subcellular localization of MAC13243 is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, MAC13243 impacts the localization of lipoproteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAC13243 involves a high throughput screening process to identify small molecules that increase the permeability of the outer membrane of Gram-negative bacteria . The compound is synthesized through a series of chemical reactions that involve the formation of thiourea derivatives . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.
Industrial Production Methods: Industrial production of MAC13243 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: MAC13243 undergoes several types of chemical reactions, including degradation into active species such as S-(4-chlorobenzyl)isothiourea . This degradation product interacts with the lipoprotein targeting chaperone LolA, inhibiting its function .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of MAC13243 include thiourea derivatives and various solvents and catalysts that facilitate the formation of the desired chemical structures .
Major Products Formed: The major products formed from the reactions involving MAC13243 include its degradation products, such as S-(4-chlorobenzyl)isothiourea, which retain antibacterial activity .
Comparison with Similar Compounds
MAC13243 is unique in its specific inhibition of the LolA protein, which distinguishes it from other antibacterial agents that target different pathways . Similar compounds include thiourea derivatives such as A22, which inhibit the bacterial actin-like protein MreB . While both MAC13243 and A22 share a similar cellular mechanism involving interaction with bacterial proteins, MAC13243’s selectivity for LolA provides a distinct advantage in targeting Gram-negative bacteria .
List of Similar Compounds:- A22 (inhibitor of the bacterial actin-like protein MreB)
- Polymyxins (disrupt the lipopolysaccharide layer)
- Loperamide (dissipates the inner membrane potential)
properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIDISBDZWDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384516 | |
Record name | MAC13243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1071638-38-4 | |
Record name | MAC13243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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